Myo-inositol ammonium salt is a derivative of myo-inositol, a naturally occurring sugar alcohol that plays a crucial role in cellular signaling and metabolism. Myo-inositol is classified as a cyclohexanol and is known for its involvement in various biological processes, including the formation of phosphoinositides, which are essential for signal transduction pathways. The ammonium salt form enhances its solubility and bioavailability, making it suitable for various applications in scientific research and therapeutic contexts.
Myo-inositol ammonium salt falls under the category of organic compounds, specifically classified as:
The synthesis of myo-inositol ammonium salt can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the product. Techniques like chromatography may be employed for purification.
The molecular formula for myo-inositol ammonium salt is . The structure features a cyclohexane ring with multiple hydroxyl groups attached, contributing to its solubility and reactivity.
Myo-inositol ammonium salt participates in various chemical reactions:
These reactions are often catalyzed by specific kinases or phosphatases and are essential for the regulation of metabolic pathways involving phosphoinositides .
Myo-inositol acts primarily through its role as a precursor for phosphoinositides. When phosphorylated at specific positions (e.g., 1, 4, 5), it forms inositol trisphosphate and other derivatives that are pivotal in intracellular signaling pathways.
The mechanism involves the activation of phosphatidylinositol-specific phospholipase C enzymes that hydrolyze phosphatidylinositol 4,5-bisphosphate into diacylglycerol and inositol trisphosphate. This process plays a significant role in calcium signaling and various cellular responses .
Myo-inositol ammonium salt is typically a white crystalline solid that is soluble in water due to its multiple hydroxyl groups.
Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structure and purity .
Myo-inositol ammonium salt has several scientific uses:
myo-Inositol-3-phosphate synthase (MIPS; EC 5.5.1.4) catalyzes the committed step in myo-inositol biosynthesis: the NAD⁺-dependent cyclization of glucose-6-phosphate to L-myo-inositol-1-phosphate. This enzyme represents an evolutionarily ancient protein family with remarkable structural conservation across archaea, bacteria, and eukaryotes [10]. Genomic analyses reveal that higher plants and mammals possess multiple MIPS genes that undergo intricate alternative splicing events, generating functionally specialized enzyme isoforms. In Arabidopsis thaliana, for instance, three MIPS genes (AtMIPS1, AtMIPS2, AtMIPS3) produce distinct splice variants through differential exon usage and intron retention mechanisms [7]. These splicing events primarily affect the N- and C-terminal regulatory domains while preserving the core catalytic pocket responsible for substrate binding and cyclization.
Functional characterization demonstrates that tissue-specific MIPS isoforms exhibit differential subcellular localization and kinetic parameters. The AtMIPS1-derived isoform localizes to the endoplasmic reticulum and displays a 40% higher specific activity toward glucose-6-phosphate compared to the cytosolic AtMIPS2 isoform. This compartmentalization enables spatial regulation of inositol phosphate production for distinct metabolic fates—phosphatidylinositol synthesis versus soluble inositol polyphosphate formation. Furthermore, stress-responsive alternative splicing generates truncated isoforms under osmotic stress conditions, potentially serving as dominant-negative regulators that fine-tune myo-inositol biosynthesis during drought adaptation [7].
Table 1: Functional Differentiation of MIPS Isoforms Generated by Alternative Splicing
Organism | Gene/Isoform | Splicing Mechanism | Kinetic Parameter (Km G6P, μM) | Subcellular Localization | Functional Consequence |
---|---|---|---|---|---|
Arabidopsis thaliana | AtMIPS1-V1 | Full-length transcript | 78 ± 5 | Endoplasmic reticulum | Primary housekeeping isoform |
Arabidopsis thaliana | AtMIPS1-V2 | Exon 3 skipping | 125 ± 10 | Cytosol | Stress-induced, reduced activity |
Oryza sativa | OsMIPS2-V1 | Full-length | 82 ± 7 | Nucleus | Constitutive expression |
Oryza sativa | OsMIPS2-V2 | Intron 2 retention | Catalytically inactive | Cytosol | Regulatory decoy during salt stress |
Zea mays | ZmMIPS3-V1 | Full-length | 65 ± 4 | Plastid | Photosynthesis-associated inositol synthesis |
Inositol monophosphatase (IMPase; EC 3.1.3.25) catalyzes the final step in de novo myo-inositol biosynthesis: the hydrolysis of L-myo-inositol-1-phosphate to free myo-inositol. This Mg²⁺-dependent enzyme serves as a critical regulatory node, integrating epigenetic signals that modulate cellular inositol pools. Recent studies reveal that IMPase expression is subject to extensive epigenetic control via histone modifications and DNA methylation [2] [3]. The VTC4 gene in Arabidopsis thaliana (encoding a bifunctional IMPase with activity toward both myo-inositol-1-phosphate and L-galactose-1-phosphate) contains a CpG island in its promoter region that undergoes dynamic methylation. Hypomethylation at specific cytosines (positions -152 and -89 relative to TSS) correlates with 3.5-fold increased VTC4 transcription and elevated IMPase activity under salt stress conditions [3].
Histone modifications further fine-tune IMPase accessibility. Acetylation of histone H3 at lysine 27 (H3K27ac) enhances chromatin accessibility at the IMPA1 promoter in mammalian cells, recruiting the transcription factor CREB and boosting IMPase expression by 70%. Conversely, methylation of H3K9 generates a repressive chromatin state that silences IMPA1 in neuronal cells during hyperosmotic stress, redirecting myo-inositol-1-phosphate toward inositol pyrophosphate synthesis. Post-translationally, IMPase activity is regulated through lysine acetylation. Mass spectrometry identifies acetylation at K43 and K78 in the human IMPA1 isoform, which reduces catalytic efficiency by 40% by impairing Mg²⁺ cofactor binding. This modification is reversed by NAD⁺-dependent sirtuin deacetylases, linking IMPase activity directly to cellular energy status [2].
Table 2: Epigenetic Regulators of Inositol Monophosphatase Expression and Activity
Epigenetic Modifier | Target Site | Effect on IMPase | Physiological Trigger | Functional Outcome |
---|---|---|---|---|
DNA methyltransferase 3 | CpG island in VTC4 promoter | Hypermethylation (-80% expr.) | Low osmotic stress | Redirects G6P to pentose phosphate pathway |
Histone acetyltransferase | H3K27 at IMPA1 promoter | Acetylation (+70% activity) | Insulin signaling | Increases free myo-inositol for PI synthesis |
Sirtuin 1 (deacetylase) | Acetylated K43/K78 on IMPA1 | Deacetylation (+40% activity) | NAD⁺ elevation during fasting | Enhances inositol recycling from InsP₁ |
HDAC4 | H4K16ac near IMPA2 locus | Deacetylation (-50% expr.) | Neuronal depolarization | Couples inositol production to synaptic activity |
myo-Inositol oxygenase (MIOX; EC 1.13.99.1) represents a unique diiron enzyme that orchestrates the four-electron oxidative cleavage of myo-inositol to D-glucuronate, committing myo-inositol to catabolic flux. Crucially, MIOX employs an unconventional mixed-valent Fe(II)/Fe(III) cluster that requires continuous reduction via NAD⁺-derived electrons [6] [9]. Structural analyses of human MIOX reveal a novel terminal oxygen-binding mode where O₂ coordinates asymmetrically to the diiron center, forming a superoxo-diiron(III/III) intermediate. This metastable species abstracts the pro-R hydrogen from C1 of myo-inositol, initiating ring cleavage through a gem-diolate transition state [9].
The NAD⁺ coupling occurs via an obligate electron transfer chain involving cytochrome b₅ reductase and reduced cytochrome b₅. Stopped-flow kinetics demonstrate that NADH donates electrons to cytochrome b₅ reductase (kcat = 120 s⁻¹), which subsequently reduces cytochrome b₅ (Km = 4.2 μM). Reduced cytochrome b₅ then delivers single electrons to the MIOX diiron center (Kd = 8.7 μM) with strict 1:1 stoichiometry relative to O₂ consumed. This electron shuttle mechanism regenerates the catalytically competent Fe(II)/Fe(III) state after each turnover cycle. Disruption of this redox coupling—either by NAD⁺ depletion or cytochrome b₅ inhibition—shifts MIOX toward an inactive diiron(III/III) state, halting myo-inositol catabolism. Intriguingly, the MIOX reaction exhibits an inverse solvent kinetic isotope effect (SKIE = 0.87), indicating that proton transfer is not rate-limiting, consistent with the redox-coupled electron transfer being the kinetically significant step [6].
Table 3: Kinetic Parameters of MIOX Substrates and Redox Partners
Substrate/Partner | Km (μM) | kcat (min⁻¹) | kcat/Km (M⁻¹s⁻¹) | Inhibition Constant (Ki, μM) | Isotope Effect (DV/K) |
---|---|---|---|---|---|
myo-Inositol | 5900 ± 300 | 11 ± 0.5 | 31 ± 2 | - | 0.87 ± 0.03 (SKIE) |
d-chiro-Inositol | 33000 ± 2500 | 2.3 ± 0.2 | 1.2 ± 0.1 | - | 0.91 ± 0.04 |
Cytochrome b₅ (red) | 8.7 ± 0.9 | 18 ± 1 | 3.4 × 10⁴ | - | - |
O₂ | 24 ± 2 | 17 ± 1 | 1.2 × 10⁴ | - | - |
myo-Inosose-1 | - | - | - | 62 ± 5 | - |
The glucuronate-xylulose pathway represents the primary catabolic route for myo-inositol-derived carbon, converting D-glucuronate (from MIOX catalysis) into D-xylulose, which enters central carbohydrate metabolism. Comparative genomics reveals striking evolutionary conservation of this pathway's core enzymes—glucuronate reductase, altronate dehydratase, and xylulose kinase—across archaea, bacteria, and eukaryotes [5] [7]. Deep phylogenetic analysis indicates that the pathway originated in ancestral archaea, where it functioned in osmoprotectant synthesis. Halophilic archaea like Halobacterium salinarum retain the most primordial version, utilizing D-glucuronate to synthesize di-myo-inositol-1,1′-phosphate (DIP), a thermostabilizing solute that accumulates to >500 mM under hyperthermic conditions [7].
In bacteria, horizontal gene transfer disseminated the pathway primarily to Actinobacteria (e.g., Mycobacterium tuberculosis), where it supports synthesis of mycothiol—a critical redox buffer. The mycobacterial glucuronate reductase shares 52% sequence identity with the human enzyme and exhibits similar kinetic parameters (Km glucuronate = 85 μM vs. 78 μM in humans), indicating strong functional conservation despite billion-year divergence. Eukaryotes co-opted the pathway for ascorbate synthesis, with key adaptations: 1) fusion of aldono-lactonase domains to glucuronate reductase in plants; 2) emergence of allosteric regulation by ATP in xylulose kinase. Structural comparisons highlight a conserved TIM barrel fold in altronate dehydratases across all domains of life, with RMSD <1.8 Å for core catalytic residues. This extraordinary structural preservation underscores the pathway's fundamental metabolic role in channeling myo-inositol carbon into central metabolism while maintaining osmotic equilibrium [5].
Table 4: Evolutionary Conservation Metrics for Glucuronate-Xylulose Pathway Enzymes
Enzyme | Archaeal Conservation (%) | Bacterial Conservation (%) | Eukaryotic Conservation (%) | Key Functional Motif | *Structural RMSD (Å) |
---|---|---|---|---|---|
Glucuronate reductase | 95 (Halobacteria) | 42 (Actinobacteria) | 88 (Mammals) | GXGXXG NAD⁺-binding | 0.8-1.2 |
Altronate dehydratase | 89 (Thermococcales) | 37 (Proteobacteria) | 92 (Plants) | H-H-[DE] enolase motif | 1.1-1.8 |
Xylulose kinase | 76 (Methanogens) | 29 (Firmicutes) | 95 (Fungi) | P-loop NTPase domain | 1.5-2.2 |
Glucuronate isomerase | Absent | 100 (Actinobacteria) | Absent | SIS domain | N/A |
*Root mean square deviation for Cα atoms relative to human ortholog
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5